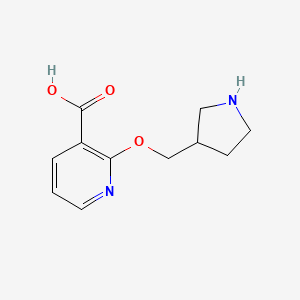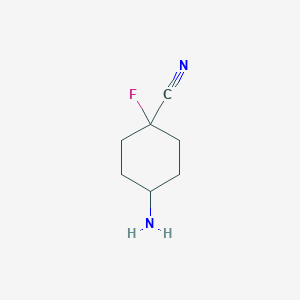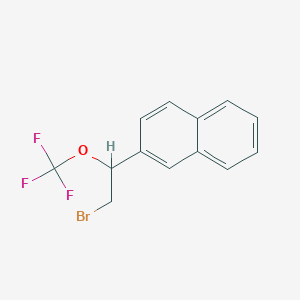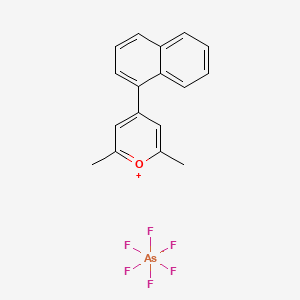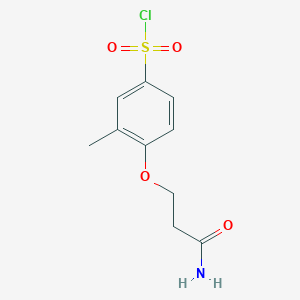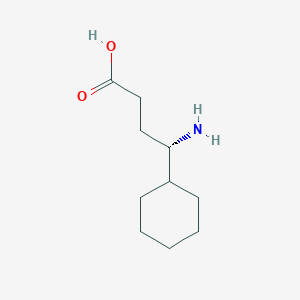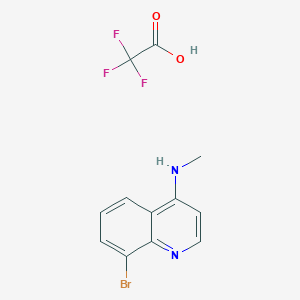
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C12H10BrF3N2O2. This compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a trifluoroacetate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Bromination: The quinoline is brominated at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The brominated quinoline is then methylated at the nitrogen atom using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of Trifluoroacetate Salt: Finally, the N-methylquinolin-4-amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolin-4-one derivatives.
Reduction: Formation of N-methylquinolin-4-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The bromine and trifluoroacetate groups enhance its ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Lacks the methyl and trifluoroacetate groups.
N-Methylquinolin-4-amine: Lacks the bromine and trifluoroacetate groups.
Quinolin-4-amine: Lacks the bromine, methyl, and trifluoroacetate groups.
Uniqueness
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate is unique due to the presence of all three functional groups (bromine, methyl, and trifluoroacetate), which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10BrF3N2O2 |
|---|---|
Molecular Weight |
351.12 g/mol |
IUPAC Name |
8-bromo-N-methylquinolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H9BrN2.C2HF3O2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11;3-2(4,5)1(6)7/h2-6H,1H3,(H,12,13);(H,6,7) |
InChI Key |
RMIONSQOGKFGQK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=C(C2=NC=C1)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


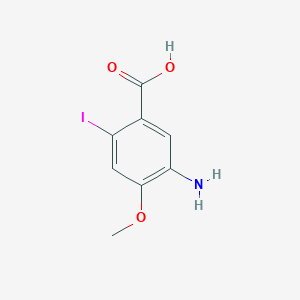
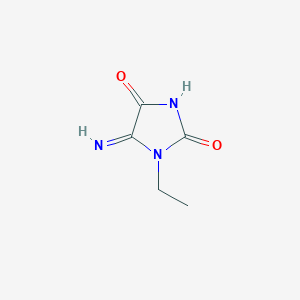

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
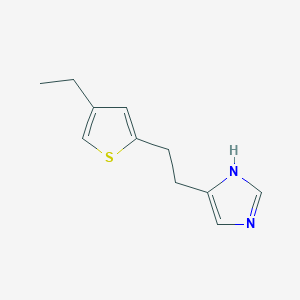
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
